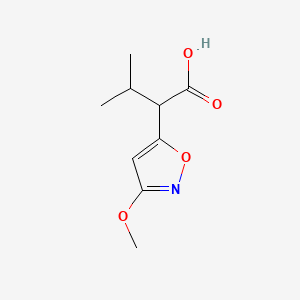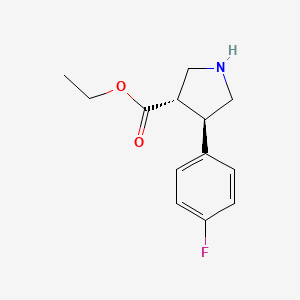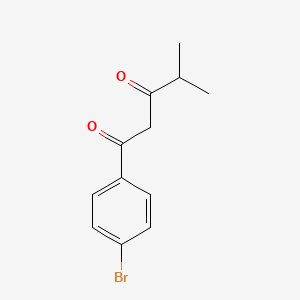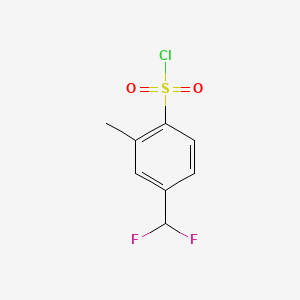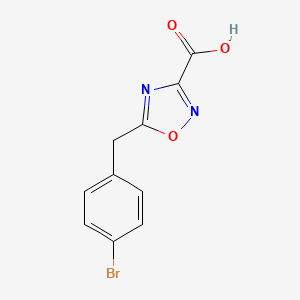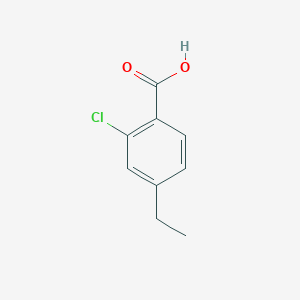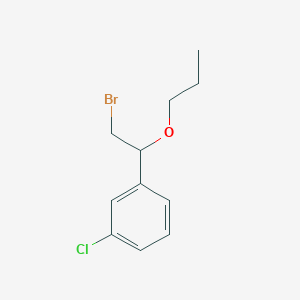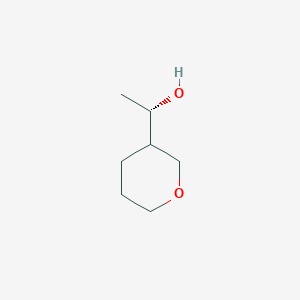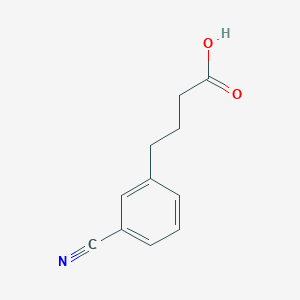![molecular formula C8H13IO2 B13619719 2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran is a heterocyclic compound that features a fused ring system containing oxygen and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran typically involves the iodination of a precursor compound. One common method involves the reaction of hexahydro-2H-furo[3,4-b]pyran with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or amino derivatives.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include deiodinated or partially reduced derivatives.
Scientific Research Applications
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran involves its interaction with molecular targets through its iodine and oxygen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to antimicrobial or antiviral effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-hexahydro-2H-furo[3,4-b]pyran
- 2-(bromomethyl)-hexahydro-2H-furo[3,4-b]pyran
- 2-(fluoromethyl)-hexahydro-2H-furo[3,4-b]pyran
Uniqueness
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and provide unique electronic effects that can influence the compound’s biological activity.
Properties
Molecular Formula |
C8H13IO2 |
|---|---|
Molecular Weight |
268.09 g/mol |
IUPAC Name |
2-(iodomethyl)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyran |
InChI |
InChI=1S/C8H13IO2/c9-3-7-2-1-6-4-10-5-8(6)11-7/h6-8H,1-5H2 |
InChI Key |
VHPOTJVOZNVERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC2C1COC2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


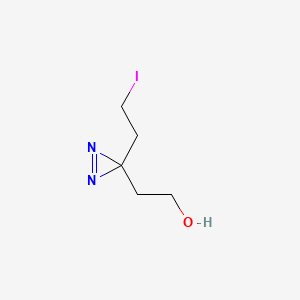
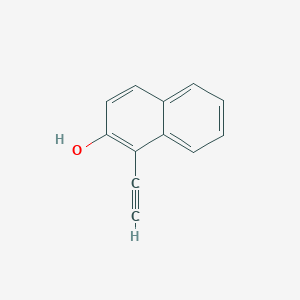
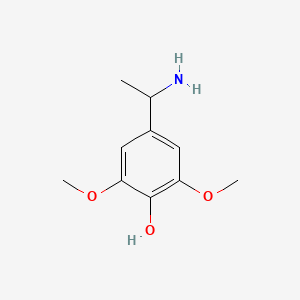

![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)
